ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate
Description
Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate is a fluorinated oxetane derivative characterized by a 4-fluorophenyl-substituted oxetane ring linked to an ethyl acetate group. The oxetane ring, a four-membered oxygen-containing heterocycle, confers unique steric and electronic properties, enhancing metabolic stability and bioavailability in medicinal chemistry applications .
The synthesis of such compounds typically involves oxetane ring formation via cyclization or substitution reactions, followed by esterification. For example, ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate (CAS 1045709-38-3) is synthesized using nitroalkylation strategies, suggesting analogous routes for introducing the 4-fluorophenyl group .
Properties
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHNGVASFQMKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate typically involves the reaction of 4-fluorophenylacetic acid with ethyl oxetan-3-ylacetate under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: 4-fluorophenylacetic acid derivatives.
Reduction: Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxetane Ring
Ethyl 2-(oxetan-3-yl)acetate (CAS 1207175-04-9)
- Structure : Lacks the 4-fluorophenyl group, featuring a simple oxetane ring.
- Properties : Lower molecular weight (130.14 g/mol) and reduced lipophilicity compared to fluorinated analogs. Used in peptide mimetics due to its compact, polar structure .
- Applications : Intermediate in drug design for improving pharmacokinetic profiles .
Ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate (CAS 1045709-38-3)
- Structure : Nitromethyl substituent instead of 4-fluorophenyl.
- Properties : Higher molecular weight (203.19 g/mol) and reactivity due to the nitro group. Acts as a precursor for further functionalization .
- Applications : Building block in protein degradation studies (e.g., PROTACs) .
Ethyl 2-(3-(benzyloxycarbonylamino)oxetan-3-yl)acetate (CAS 1190391-39-9)
- Structure: Benzyloxycarbonylamino group on the oxetane.
- Used in peptide coupling reactions .
Fluorophenyl-Containing Analogs Without Oxetane
Ethyl 2-(4-fluorophenyl)acetate (CAS 587-88-2)
- Structure : Directly links the 4-fluorophenyl group to the acetate ester, omitting the oxetane.
- Properties : Simpler structure with higher similarity (0.98 Tanimoto index) to the target compound, but lacks the oxetane’s conformational rigidity .
- Applications : Intermediate in NSAID synthesis (e.g., fluorinated ibuprofen analogs) .
Ethyl 3-(4-fluorophenyl)propanoate (CAS 7116-38-3)
Oxetane Derivatives with Alternative Aromatic Groups
Ethyl 5-(4-fluorophenyl)-5-phenyl-2-isoxazoline-3-carboxylate (S1-13)
- Structure : Combines fluorophenyl and phenyl groups on an isoxazoline ring.
2-(3-Methyl-2-oxo-3H-benzoxazol-6-yl)-2-oxoethyl (4-fluorophenyl)acetate (CAS 1245623-98-6)
Table 1: Key Properties of Ethyl 2-[3-(4-Fluorophenyl)oxetan-3-yl]acetate and Analogs
Biological Activity
Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate is a compound that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an oxetane ring, which is known for its unique three-membered cyclic structure that can influence the compound's reactivity and biological interactions. The presence of the 4-fluorophenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁F O₃ |
| Molecular Weight | 234.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
This compound has shown promise in anticancer research. In a study investigating its effects on non-small-cell lung carcinoma (NSCLC), the compound exhibited cytotoxic effects on cancer cells, with IC50 values indicating potent activity at low concentrations. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| A549 (NSCLC) | 5.0 |
| HeLa (Cervical Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 8.2 |
Structure-Activity Relationships (SAR)
The SAR studies of this compound highlight the importance of the oxetane ring and the fluorophenyl substituent in enhancing biological activity. Variations in substituents on the oxetane ring were found to significantly affect potency and selectivity towards specific biological targets.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that the compound effectively inhibited bacterial growth, with a minimum inhibitory concentration (MIC) of 12 μg/mL against S. aureus.
- Case Study on Anticancer Activity : In a preclinical model, administration of this compound led to a significant reduction in tumor size in xenograft models of NSCLC. Histopathological analysis revealed increased apoptosis in treated tumors compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
